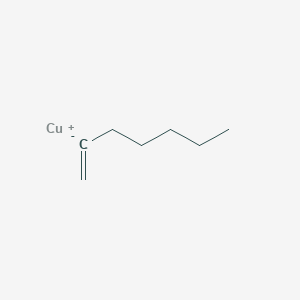
copper(1+);hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);hept-1-ene is a coordination compound formed by the interaction of copper ions with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a colorless liquid used in various industrial applications, including as an additive in lubricants and as a surfactant . The copper ion in this compound is in the +1 oxidation state, which is less common than the +2 state but is significant in various catalytic and electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);hept-1-ene typically involves the reaction of copper(I) salts with hept-1-ene under controlled conditions. One common method is to react copper(I) chloride with hept-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of hept-1-ene involves the catalytic cracking of larger hydrocarbons or the oligomerization of ethylene. The resulting hept-1-ene can then be purified by distillation or azeotropic distillation with ethanol .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);hept-1-ene can undergo various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Substitution: The hept-1-ene ligand can be substituted by other ligands in the presence of stronger coordinating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Ligands such as phosphines or amines can be used to replace hept-1-ene.
Major Products
Oxidation: Copper(II) complexes and oxidized organic products.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(1+);hept-1-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation reactions involving carbenes.
Biology: Copper complexes are studied for their potential antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems due to the unique properties of copper ions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of copper(1+);hept-1-ene involves the coordination of the copper ion with the double bond of hept-1-ene. This interaction can activate the alkene towards various chemical transformations. The copper ion can also participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Copper(1+);hex-1-ene: Similar structure but with a shorter carbon chain.
Copper(1+);oct-1-ene: Similar structure but with a longer carbon chain.
Copper(1+);but-1-ene: Another alkene with a shorter carbon chain.
Uniqueness
Copper(1+);hept-1-ene is unique due to its specific chain length, which provides a balance between reactivity and stability. This makes it particularly useful in catalytic applications where longer or shorter alkenes may not perform as well .
Properties
CAS No. |
112775-46-9 |
|---|---|
Molecular Formula |
C7H13Cu |
Molecular Weight |
160.72 g/mol |
IUPAC Name |
copper(1+);hept-1-ene |
InChI |
InChI=1S/C7H13.Cu/c1-3-5-7-6-4-2;/h1,4-7H2,2H3;/q-1;+1 |
InChI Key |
ITUNEAMQVNQOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[C-]=C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















